3-羟基十六烷酸

描述

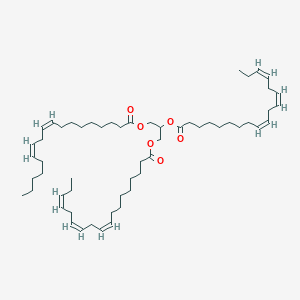

3-Hydroxyhexadecanoic acid is a medium-chain hydroxy fatty acid that has been identified in various biological contexts. It is a metabolite that can be found in the urine or serum of patients with diabetic ketoacidosis, indicating its potential as a biomarker for this condition . Additionally, it is a component of medium-chain-length polyhydroxyalkanoates (mcl-PHA), which are biopolymers produced by certain bacteria such as Pseudomonas putida . These mcl-PHAs, including 3-hydroxyhexadecanoic acid, have applications in the production of bioplastics with desirable physical properties .

Synthesis Analysis

The synthesis of 3-hydroxy fatty acids, including 3-hydroxyhexadecanoic acid, can be achieved through various chemical methods. For instance, 3-hydroxy-octadecanoic acid (a related compound) was synthesized from hexadecanal using a saturated solution of potassium chromate in aqueous sulfuric acid, with tetrabutylammonium hydrogen sulfate as a catalyst . This method could potentially be adapted for the synthesis of 3-hydroxyhexadecanoic acid. Additionally, 3-hydroxytetradecanoic acid has been synthesized from epichlorohydrin in a five-step reaction, which suggests that similar synthetic pathways could be employed for 3-hydroxyhexadecanoic acid .

Molecular Structure Analysis

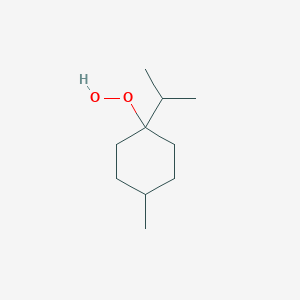

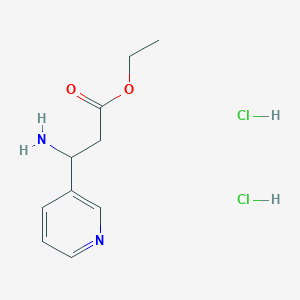

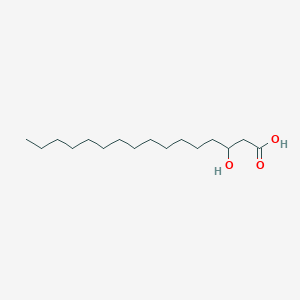

The molecular structure of 3-hydroxyhexadecanoic acid is characterized by a hydroxyl group on the 3rd carbon of a hexadecanoic acid chain. This structure is important for its incorporation into mcl-PHAs and its role in biological systems. The presence of the hydroxyl group can influence the physical properties of the polymers it is part of, such as crystallinity and tensile strength .

Chemical Reactions Analysis

3-Hydroxyhexadecanoic acid can participate in various chemical reactions due to its hydroxyl group. It can be involved in esterification reactions to form esters, which are components of lipids. In biological systems, it may be involved in metabolic pathways such as β-oxidation, which is a process of fatty acid degradation . The β-oxidation pathway can be manipulated in bacteria to produce specific polyhydroxyalkanoates with desired monomer compositions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxyhexadecanoic acid and related compounds have been studied to some extent. For example, the incorporation of hydroxy fatty acids into polyhydroxyalkanoates can affect the thermal properties of the resulting polymer. Thermal analyses of polymers containing 3-hydroxyhexanoate (a shorter chain analog) showed that the incorporation of hydroxy fatty acids can decrease the melting temperature relative to polymers without these components . The presence of 3-hydroxy fatty acids in mcl-PHAs was found to increase crystallinity and improve tensile strength . These properties are crucial for the application of these biopolymers in materials science.

科学研究应用

1. 细菌生产中的作用

Zheng等人(2004年)阐明了3-羟基癸酸(3HD)在大肠杆菌中的重要性,展示了其从葡萄糖或果糖合成的过程。这项研究突出了3HD在细菌生产系统中的潜力,强调了大肠杆菌中tesB和phaG等各种基因之间的相互作用,以实现高效生产(Zheng et al., 2004)。

2. 质谱分析中的应用

Kołodziej等人(2022年)研究了包括3-羟基羧酸在内的化合物在激光解吸/电离质谱中的应用,其中包括3-羟基十六烷酸。他们展示了这些酸作为环境标记物在内毒素水平中的有效性,突出了它们在分析化学和环境监测中的潜力(Kołodziej等人,2022年)。

3. 酵母基化学生产中的应用

Chen等人(2014年)探讨了酵母中3-羟基丙酸(3-HP)的生产,展示了丙酰辅酶A丙二酸途径的实用性。这为利用酵母作为生产生物基化学品的潜在系统提供了见解,包括3-羟基酸(Chen et al., 2014)。

4. 内毒素的环境标记物

Uhlig等人(2016年)讨论了3-羟基脂肪酸作为环境和职业样本中内毒素的化学标记物的应用。他们的研究强调了这些化合物在估计内毒素水平中的作用,这对公共卫生和安全至关重要(Uhlig et al., 2016)。

5. 生物技术生产

Kumar等人(2013年)回顾了3-羟基丙酸的微生物生产,强调了其作为平台化学品的价值。这突出了3-羟基酸在生产商业重要化学品中的生物技术应用(Kumar et al., 2013)。

安全和危害

3-Hydroxyhexadecanoic acid is classified under GHS07 for safety . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and avoiding breathing mist, gas, or vapors . It is recommended to use personal protective equipment and ensure adequate ventilation .

属性

IUPAC Name |

3-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWALJHXHCJYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946831 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyhexadecanoic acid | |

CAS RN |

2398-34-7, 20595-04-4 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC179484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

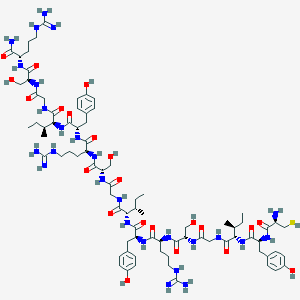

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。